molecular formula C4H5F3O3S B1367486 Cyclopropyl trifluoromethanesulfonate CAS No. 25354-42-1

Cyclopropyl trifluoromethanesulfonate

Cat. No.: B1367486
CAS No.: 25354-42-1
M. Wt: 190.14 g/mol
InChI Key: HPINOIDASKKAQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopropyl trifluoromethanesulfonate is a chemical compound with the molecular formula C4H5F3O3S . It is used in research and development under the supervision of a technically qualified individual .


Synthesis Analysis

The synthesis of cyclopropane-containing compounds has been developed by utilizing a single central bifunctional scaffold . The bifunctional cyclopropane (E/Z)-ethyl 2-(phenylsulfanyl)-cyclopropane-1-carboxylate was designed to allow derivatization through the ester and sulfide functionalities to topologically varied compounds designed to fit in desirable chemical space for drug discovery .


Molecular Structure Analysis

The molecular weight of this compound is 190.14 g/mol . The InChI code is 1S/C4H5F3O3S/c5-4(6,7)11(8,9)10-3-1-2-3/h3H,1-2H2 .


Chemical Reactions Analysis

Cyclopropanes are important substructures in natural products and pharmaceuticals. The unique bonding and structural properties of cyclopropane render it more easily functionalized in transition-metal-catalysed cross-couplings than other C (sp3) substrates . The cyclopropane coupling partner can participate in polar cross-coupling reactions either as a nucleophile (organometallic reagents) or as an electrophile (cyclopropyl halides) .

Scientific Research Applications

Catalysis in Organic Synthesis

Cyclopropyl trifluoromethanesulfonate plays a vital role as a catalyst in various organic synthesis processes. Notably, trifluoromethanesulfonic (triflic) acid has been used as an effective catalyst for inducing cyclisation reactions in organic compounds, leading to the formation of complex structures like pyrrolidines and polycyclic systems (Haskins & Knight, 2002). Furthermore, silver triflate, where triflate denotes trifluoromethanesulfonate, catalyzes the rearrangement of cyclopropyl carbinol, facilitating the synthesis of benzo[b]oxepines and 2H-chromenes (Chan et al., 2015).

Role in Cyclization and Rearrangement Reactions

Trifluoromethanesulfonate is instrumental in various cyclization and rearrangement reactions. For example, trifluoromethanesulfonic acid has been utilized in the regioselective cyclization of o-alkynoylphenols to form γ-benzopyranones (Yoshida, Fujino, & Doi, 2011). Moreover, cyclopropyl silyl ketones, when treated with trimethylsilyl trifluoromethanesulfonate, yield 5-silyl-2,3-dihydrofuran derivatives, showcasing the compound's role in acid-catalyzed ring-enlargement reactions (Honda et al., 2005).

Synthesis of Organic Compounds

This compound contributes significantly to the synthesis of various organic compounds. For instance, scandium trifluoromethanesulfonate has been utilized as a highly active Lewis acid catalyst in the acylation of alcohols with acid anhydrides and mixed anhydrides, aiding in the synthesis of complex organic molecules (Ishihara et al., 1996).

Applications in Organic Chemistry

The utility of trifluoromethanesulfonic acid in organic chemistry spans a broad range, including in electrophilic aromatic substitution reactions, formation of carbon-carbon and carbon-heteroatom bonds, and synthesis of carbo- and heterocyclic structures (Kazakova & Vasilyev, 2017). Its high protonating power and low nucleophilicity make it a preferred reagent in generating cationic species from organic molecules, leading to new organic compounds.

Cyclization of Polyisoprene

Trifluoromethanesulfonic acid has also been used in the cyclization of polyisoprene, demonstrating higher efficiency compared to other strong acids like methanesulfonic acid (Chan & Lin, 2006).

Future Directions

Fluorinated molecules have a wide range of applications and are used as medicines, agrochemicals, and in various other fields. The modular installation of such bioisosteres remains challenging to synthetic chemists. Alkyl sulfinate reagents have been developed as radical precursors to prepare functionalized heterocycles with the desired alkyl bioisosteres . Further landmark achievements are expected in the fields of fluorination and fluoroalkylation as organofluorine compounds are used increasingly in everyday applications .

Mechanism of Action

Target of Action

Cyclopropyl trifluoromethanesulfonate is primarily used as a reagent in organic synthesis

Mode of Action

As a reagent, this compound acts as an acylation catalyst . It facilitates the transfer of an acyl group to a substrate in a chemical reaction. This compound is particularly useful in C- and/or O-acylation reactions . The trifluoromethanesulfonate group is a good leaving group, which allows the cyclopropyl group to form a bond with the substrate.

Result of Action

The primary result of this compound’s action is the formation of new organic compounds. It can help synthesize a wide range of organic compounds, including those with potential biological activity .

Biochemical Analysis

Biochemical Properties

Cyclopropyl trifluoromethanesulfonate plays a significant role in various biochemical reactions. It is often used as a sulfonating agent, introducing sulfonate groups into organic molecules. This compound interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The interaction with cytochrome P450 enzymes can lead to the formation of reactive intermediates, which may further react with other biomolecules, influencing various metabolic pathways .

Cellular Effects

This compound has notable effects on different types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to affect the expression of genes involved in oxidative stress responses and detoxification processes. Additionally, this compound can alter cellular metabolism by modulating the activity of key metabolic enzymes, leading to changes in the levels of various metabolites .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to enzymes and proteins, leading to enzyme inhibition or activation. For example, this compound can inhibit the activity of certain cytochrome P450 enzymes, thereby affecting the metabolism of other compounds. Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under controlled conditions, but it can degrade over time, leading to the formation of by-products that may have different biological activities. Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to cause persistent changes in cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, such as enhancing detoxification pathways. At high doses, this compound can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage level triggers significant biological responses, highlighting the importance of dosage optimization in experimental studies .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further participate in metabolic flux, influencing the levels of other metabolites in the cell. The metabolic pathways of this compound are complex and can vary depending on the specific cellular context .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, accumulating in certain cellular compartments. This localization can affect its biological activity and interactions with other biomolecules. The distribution of this compound within tissues also plays a crucial role in determining its overall pharmacokinetic profile .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For instance, this compound can localize to the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes involved in its metabolism. This subcellular localization is essential for understanding the precise mechanisms of action of this compound .

Properties

IUPAC Name

cyclopropyl trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5F3O3S/c5-4(6,7)11(8,9)10-3-1-2-3/h3H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPINOIDASKKAQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5F3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40539920
Record name Cyclopropyl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40539920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25354-42-1
Record name Cyclopropyl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40539920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cyclopropyl trifluoromethanesulfonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclopropyl trifluoromethanesulfonate
Reactant of Route 2
Reactant of Route 2
Cyclopropyl trifluoromethanesulfonate
Reactant of Route 3
Reactant of Route 3
Cyclopropyl trifluoromethanesulfonate
Reactant of Route 4
Reactant of Route 4
Cyclopropyl trifluoromethanesulfonate
Reactant of Route 5
Reactant of Route 5
Cyclopropyl trifluoromethanesulfonate
Reactant of Route 6
Reactant of Route 6
Cyclopropyl trifluoromethanesulfonate
Customer
Q & A

Q1: What is the primary reaction pathway of cyclopropyl trifluoromethanesulfonate with nucleophiles?

A1: The research demonstrates that this compound undergoes SN2 reactions with nucleophiles, leading to substitution with inversion of configuration at the cyclopropane carbon atom []. This means that the nucleophile attacks from the opposite side of the leaving group (trifluoromethanesulfonate), resulting in a complete inversion of the stereochemistry.

Q2: How does steric hindrance affect the reaction of substituted cyclopropyl trifluoromethanesulfonates with nucleophiles?

A2: The study investigated this by comparing the reactions of this compound (3) and the epimeric 2-methylcyclopropyl trifluoromethanesulfonates (16, 17) with tributylhexadecylphosphonium azide (QN3) []. The results showed that increasing steric hindrance around the reactive carbon atom led to a decrease in the proportion of cyclic azide products formed. This suggests that bulky substituents hinder the approach of the nucleophile, making the SN2 reaction less favorable.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.